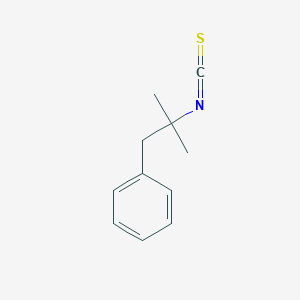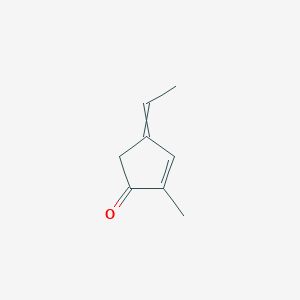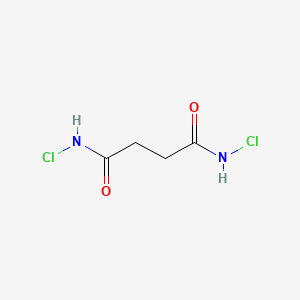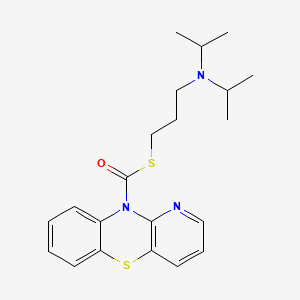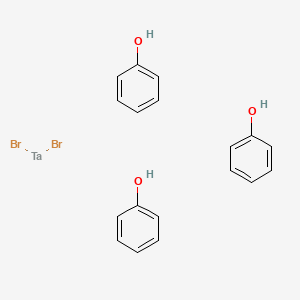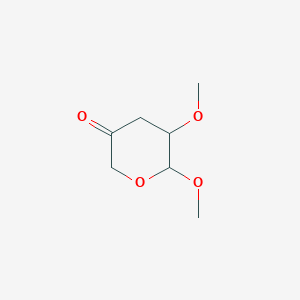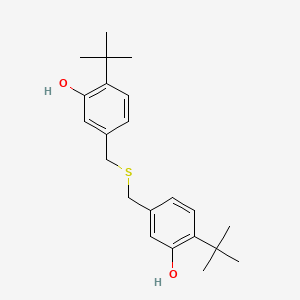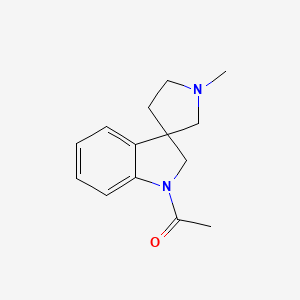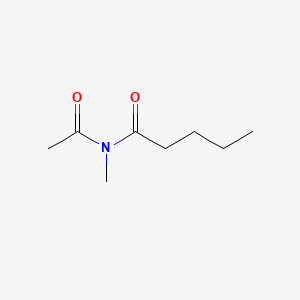
N-Acetyl-N-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-methylpentanamide is an organic compound belonging to the amide family It is characterized by the presence of an acetyl group (CH₃CO-) and a methyl group (CH₃-) attached to the nitrogen atom of the pentanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-N-methylpentanamide can be synthesized through the reaction of N-methylpentanamide with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:
N-methylpentanamide+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-N-methylpentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-methylpentanamide and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield N-methylpentanamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: N-methylpentanamide, acetic acid.
Reduction: N-methylpentanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-N-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-methylpentanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. This can influence various cellular pathways and processes, including gene expression and enzyme activity. The compound’s effects are mediated through its ability to donate acetyl groups and interact with nucleophiles.
Comparación Con Compuestos Similares
N-Acetyl-N-methylpentanamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Acetyl-N-methylbutanamide: Similar structure but with a different carbon chain length.
N-Acetyl-N-methylhexanamide: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both acetyl and methyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65882-19-1 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-acetyl-N-methylpentanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-6-8(11)9(3)7(2)10/h4-6H2,1-3H3 |
Clave InChI |
INMPOSGGXZTTAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



